![molecular formula C15H18N6O3S2 B2636540 3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034419-80-0](/img/structure/B2636540.png)
3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Description
The compound “3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Scientific Research Applications
Anticancer Agents: Imidazoles and their derivatives have shown promise as anticancer agents due to their ability to inhibit specific enzymes involved in cell proliferation . Investigating the anti-tumor properties of our compound could be valuable.
Anti-Inflammatory Drugs: Imidazoles can modulate inflammatory pathways, making them interesting candidates for treating inflammatory diseases . Our compound might exhibit similar effects.
Materials Science and Organic Electronics
Imidazole-based molecules have been employed in materials science and organic electronics. Consider the following applications:
Organic Semiconductors: Imidazole-containing compounds can serve as organic semiconductors in electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . Our compound’s electronic properties warrant investigation.
Luminescent Materials: Imidazole derivatives have been used in luminescent materials, including OLEDs (organic light-emitting diodes) . Exploring the photoluminescence properties of our compound could be enlightening.
Catalysis
Imidazoles can act as ligands or catalysts in various reactions. Our compound may find applications in catalysis:
- Transition Metal Complexes : Imidazole-based ligands coordinate with transition metals, influencing their reactivity in catalytic processes . Investigating our compound’s coordination chemistry could reveal its catalytic potential.
Supramolecular Chemistry
Imidazole-containing compounds participate in supramolecular assemblies. Our compound might contribute to:
- Host-Guest Chemistry : Imidazoles can form inclusion complexes with other molecules, leading to interesting host-guest interactions . Studying our compound’s supramolecular behavior could be insightful.
Conclusion
properties
IUPAC Name |
3-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3S2/c1-10-16-13(9-19(10)2)26(23,24)20-6-3-11(4-7-20)21-15(22)14-12(17-18-21)5-8-25-14/h5,8-9,11H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCUZJBSOQQOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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